

# Pantoprazole Impurity A: A Comprehensive Guide to Reference Standard Availability and Analytical Methods

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## Compound of Interest

Compound Name: Pantoprazole Impurity A

Cat. No.: B13401856

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the availability of **Pantoprazole Impurity A** reference standards, their sources, and the analytical methodologies crucial for its identification and quantification. This document is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of pantoprazole-related pharmaceutical products.

## Introduction to Pantoprazole Impurity A

**Pantoprazole Impurity A**, chemically known as 5-(Difluoromethoxy)-2-[[[3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is a significant process-related impurity and potential degradant of Pantoprazole, a widely used proton pump inhibitor.<sup>[1][2]</sup> Its effective identification and control are paramount to ensure the safety, efficacy, and regulatory compliance of Pantoprazole drug products. The availability of a well-characterized reference standard for **Pantoprazole Impurity A** is therefore essential for accurate analytical testing.

## Availability and Sources of Pantoprazole Impurity A Reference Standard

**Pantoprazole Impurity A** reference standard is available from several reputable suppliers, including pharmacopoeial bodies and specialized chemical providers. These standards are

crucial for method development, validation, and routine quality control testing.[3]

Pharmacopoeial Status:

**Pantoprazole Impurity A** is recognized by major pharmacopoeias, ensuring its importance in the quality assessment of Pantoprazole. It is officially listed as:

- British Pharmacopoeia (BP): **Pantoprazole Impurity A**[4][5]
- European Pharmacopoeia (EP): Pantoprazole EP Impurity A[1][2][6][7]
- United States Pharmacopeia (USP): Pantoprazole Related Compound A[1][6][7]

The CAS number for **Pantoprazole Impurity A** is 127780-16-9.[1][4][8] Common synonyms include Pantoprazole Sulfone.[1][6][7]

Commercial Suppliers:

A comprehensive list of commercial suppliers offering **Pantoprazole Impurity A** reference standards is provided below. Most suppliers provide a Certificate of Analysis (CoA) and detailed characterization data, which may include <sup>1</sup>H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA).[6]

Supplier	Product Name	Catalogue Number	Additional Information
LGC Standards (distributor for BP)	pantoprazole impurity A	BP 1198	Supplied as a British Pharmacopoeia Chemical Reference Substance (BPCRS). Pack size is typically 25 mg.[4][5]
SynZeal Research	Pantoprazole EP Impurity A	Not specified	Provides CoA and analytical data.[1]
Veeprho	Pantoprazole EP Impurity A	Not specified	Adheres to USP, EMA, JP, and BP guidelines. Accompanied by a Structure Elucidation Report (SER).[2]
Simson Pharma Limited	Pantoprazole EP Impurity A	Not specified	Accompanied by a Certificate of Analysis. [9]
Pharmaffiliates	Pantoprazole - Impurity A	PA1605010	Provides high purity reference standard.[8][10]
GLP Pharma Standards	Pantoprazole EP Impurity A	GL-P0202	Supplied with CoA, <sup>1</sup> H-NMR, MASS, HPLC, IR, and Potency by TGA.[6]
SynThink Research Chemicals	Pantoprazole EP Impurity A	SA29101	Provides comprehensive characterization data and CoA.
Chemicea Pharmaceuticals	Pantoprazole EP Impurity A	Not specified	Impurity standard of Pantoprazole.[7]

Anant Pharmaceuticals Pvt. Ltd.	Pantoprazole EP Impurity A	Not specified	Manufacturer and supplier in India.[11]
Opulent Pharma	Pantoprazole EP Impurity A	Not specified	In-stock inventory.[12]

## Experimental Protocols: Analytical Methodologies

The quantification and identification of **Pantoprazole Impurity A** are predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The following section details a typical HPLC method synthesized from various pharmacopoeial monographs and scientific literature.

### A. HPLC Method for the Determination of Pantoprazole and its Related Substances (including Impurity A)

This method is a representative protocol for the separation and quantification of Pantoprazole and its impurities.

#### 1. Chromatographic Conditions:

- Column: A common choice is a C18 column, such as Hypersil ODS (250 x 4.6 mm, 5 µm particle size).[1][4]
- Mobile Phase: A gradient elution is typically employed.
  - Mobile Phase A: 0.01 M phosphate buffer (pH 7.0).[1][4]
  - Mobile Phase B: Acetonitrile.[1][4]
- Gradient Program: A time-based gradient program should be developed to ensure adequate separation of all impurities. For example, a gradient could start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
- Flow Rate: 1.0 mL/min.[1][2][4]

- Detection: UV detection at 290 nm.[1][2][4]
- Column Temperature: Ambient or controlled at 30°C or 40°C.[2]
- Injection Volume: 20 µL.[1]

## 2. Preparation of Solutions:

- Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v) or a mixture of acetonitrile and water (1:1) is often used.[1][13]
- Standard Solution (Impurity A): Accurately weigh a suitable amount of **Pantoprazole Impurity A** reference standard and dissolve it in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Pantoprazole drug substance or product in the diluent to a specified concentration.
- System Suitability Solution: A solution containing known concentrations of Pantoprazole and **Pantoprazole Impurity A** is prepared to verify the performance of the chromatographic system. The resolution between the peaks of Pantoprazole and Impurity A is a critical system suitability parameter.[2][5]

## 3. System Suitability:

The system is deemed suitable for use if the resolution between the Pantoprazole and Impurity A peaks is greater than a specified value (e.g., >1.5 or >2.0) and the relative standard deviation (RSD) for replicate injections of the standard solution is within acceptable limits (e.g., <10%).[2]

## 4. Analysis:

Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

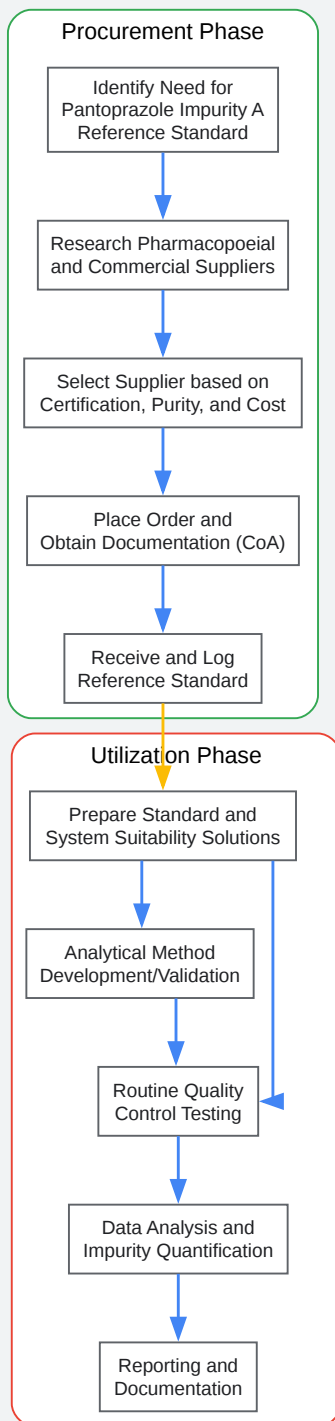
## 5. Calculation:

The amount of **Pantoprazole Impurity A** in the sample is calculated by comparing the peak area of Impurity A in the sample chromatogram with the peak area of Impurity A in the standard chromatogram.

## Visualization of Procurement and Utilization Workflow

The following diagram illustrates the logical workflow for procuring and utilizing a **Pantoprazole Impurity A** reference standard in a pharmaceutical quality control setting.

## Workflow for Procurement and Utilization of Pantoprazole Impurity A Reference Standard

[Click to download full resolution via product page](#)Caption: Procurement and utilization workflow for **Pantoprazole Impurity A**.

This guide provides a foundational understanding for professionals working with Pantoprazole. For specific applications, it is imperative to consult the relevant pharmacopoeial monographs and internal standard operating procedures.

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